molecular formula C9H8O7S B2553785 2-Hydroxy-4-(methylsulfonyl)isophthalic acid CAS No. 329695-25-2

2-Hydroxy-4-(methylsulfonyl)isophthalic acid

Cat. No.: B2553785
CAS No.: 329695-25-2
M. Wt: 260.22
InChI Key: IWFWLRDKISOXJS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methylsulfonyl)isophthalic acid is an organic compound with the molecular formula C9H8O7S. It is a derivative of isophthalic acid, where the hydrogen atoms at positions 2 and 4 are replaced by a hydroxyl group and a methylsulfonyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid typically involves the following steps:

    Starting Material: The synthesis begins with isophthalic acid as the starting material.

    Methylsulfonylation: The methylsulfonyl group is introduced at position 4 through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base such as pyridine.

The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

2-Hydroxy-4-(methylsulfonyl)isophthalic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, where the methylsulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl and methylsulfonyl groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation .

Scientific Research Applications

2-Hydroxy-4-(methylsulfonyl)isophthalic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(methylsulfonyl)isophthalic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfonyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

2-Hydroxy-4-(methylsulfonyl)isophthalic acid can be compared with other similar compounds, such as:

The unique combination of hydroxyl and methylsulfonyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-hydroxy-4-methylsulfonylbenzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O7S/c1-17(15,16)5-3-2-4(8(11)12)7(10)6(5)9(13)14/h2-3,10H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFWLRDKISOXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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